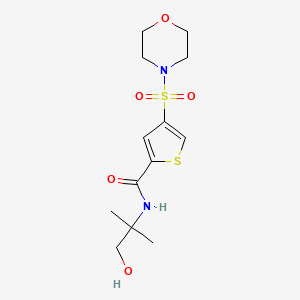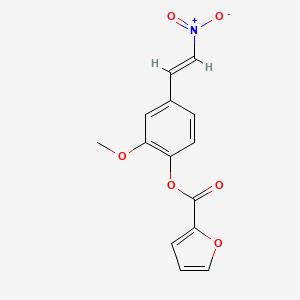![molecular formula C18H25N5OS B5502878 N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)
N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves complex reactions, typically starting from simpler aromatic or heteroaromatic precursors. For example, the synthesis of tricyclic scaffolds incorporating substituted pyranose rings fused with seven-membered rings, like 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one, is described by Abrous et al. (2001), illustrating a methodology that might be applicable to the synthesis of our target compound due to the structural similarities in the heterocyclic frameworks (Abrous et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule, such as benzodiazepines and pyrazolo[4,3-e][1,4]diazepin-8-ones, has been extensively studied. These investigations often involve X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms within the molecule, providing insights into potential functional groups and stereochemistry that could influence its chemical behavior and biological activity (Mieczkowski et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds typically involves interactions at available functional groups, such as amide, ester, or ether linkages. For instance, the behavior of compounds under conditions of synthesis or modification, such as reductions or methylations, could lead to the formation of various derivatives with altered chemical and physical properties, influencing their potential applications in medicinal chemistry (Affane-Nguema et al., 1977).
Physical Properties Analysis
The physical properties of compounds similar to the target molecule, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Such properties can be significantly affected by the molecular structure, particularly the presence and arrangement of heterocyclic rings and substituents (Low et al., 2002).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the molecular framework and functional groups present in the molecule. Studies on similar benzodiazepine and diazepine compounds have explored these aspects, providing insights into how structural features impact the chemical behavior and potential reactivity patterns of these molecules (Reisinger et al., 2004).
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, are crucial for identifying potential antimicrobial and anti-inflammatory agents. These compounds are prepared using multi-component cyclo-condensation reactions and evaluated for their antibacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). This research demonstrates the importance of novel synthetic approaches in developing compounds with potential therapeutic applications.
Drug Discovery and Heterocyclic Compounds
In drug discovery, the design and synthesis of novel scaffolds are fundamental. Hybrids of beta-D-glucose with various heterocyclic compounds, such as 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one, show the significance of creating new chemical entities for potential pharmacological applications (Abrous et al., 2001). These efforts highlight the continuous need for innovation in the synthesis of heterocyclic compounds that can lead to new therapeutic agents.
Antagonists and Agonists to Receptors
The study of compounds as potent agonists and inverse agonists to specific receptors, such as benzodiazepine receptors, is vital for understanding their pharmacological properties and potential therapeutic uses. Investigations into thienylpyrazoloquinolines, for example, reveal their high affinity for receptors and their agonist or inverse agonist activities, providing insights into the design of compounds with specific receptor-targeted actions (Takada et al., 1988).
properties
IUPAC Name |
N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-12-20-18-15(4-2-5-16(18)25-12)21-17(24)7-6-13-10-14-11-19-8-3-9-23(14)22-13/h10,15,19H,2-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDLNNMTZVPTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCCC2NC(=O)CCC3=NN4CCCNCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)
![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)
![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)
![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)


![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)